molecular formula C16H20N4O2 B2559382 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034226-41-8

1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2559382
CAS No.: 2034226-41-8
M. Wt: 300.362
InChI Key: MUTFDNUEILLDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis Applications

An efficient asymmetric approach for accessing functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones through a nucleophilic addition-cyclization process of N, O-acetal with ynamides has been developed. This process demonstrates the versatility of similar compounds in synthesizing complex molecules with excellent regioselectivities and outstanding diastereoselectivities, showcasing their potential in creating pharmacologically active molecules with high specificity (Han et al., 2019).

Anticancer Activity

Piperazine-2,6-dione derivatives and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity. These compounds exhibit good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This highlights the therapeutic potential of compounds with similar structures in the development of new anticancer agents (Kumar et al., 2013).

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has shown potent and selective antagonism for the CB1 cannabinoid receptor. Molecular interaction studies of similar compounds can provide valuable insights into the development of drugs targeting specific receptors, elucidating the importance of structure-activity relationships (Shim et al., 2002).

Synthetic Methodology Applications

The development of novel methods for the synthesis of complex molecules like 3-(pyrrolidin-1-yl)piperidine showcases the importance of such compounds in medicinal chemistry. These methodologies provide efficient routes to molecules that are significant in drug development and chemical research (Smaliy et al., 2011).

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-13-6-7-15(18-17-13)22-14-5-4-10-20(11-14)16(21)12-19-8-2-3-9-19/h2-3,6-9,14H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTFDNUEILLDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.